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Compound of Interest

Compound Name: 3,5-Dinitroanisole

CAS No.: 5327-44-6

Cat. No.: B1346779

Get Quote

Executive Summary & Strategic Route Selection
3,5-Dinitroanisole (CAS: 5327-44-6) is a critical intermediate in the synthesis of energetic

materials (e.g., TATB precursors) and pharmaceutical building blocks. Unlike its isomer 2,4-

dinitroanisole (DNAN), which is produced via nitration of anisole or substitution of 1-chloro-2,4-

dinitrobenzene, the 3,5-isomer requires specific regiochemical control that prevents direct

nitration of anisole (which directs ortho/para).

Select Your Synthesis Pathway:
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Check Availability & Pricing
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Feature
Route A: Methylation of 3,5-

Dinitrophenol

Route B: Substitution of

1,3,5-Trinitrobenzene (TNB)

Primary Mechanism
Williamson Ether Synthesis (

)

Nucleophilic Aromatic

Substitution (

)

Precursor Availability High (Commercial Reagent) Restricted (High Explosive)

Safety Profile
Moderate: Toxic reagents

(MeI/DMS), energetic product.

High Risk: Precursor is a

secondary high explosive.

Scalability Excellent for Lab/Pilot Scale.
Limited by safety regulations

on TNB.

Purity Profile
High (>98%); main impurity is

unreacted phenol.

Moderate; risk of

Meisenheimer complex

byproducts.

Recommendation Preferred for General R&D
Preferred for Energetic

Material Labs

Detailed Experimental Protocols
Protocol A: Methylation of 3,5-Dinitrophenol
(Recommended)
This route avoids the handling of high explosives as starting materials and offers high yield with

standard laboratory equipment.

Reagents:

Substrate: 3,5-Dinitrophenol (1.0 eq)

Methylating Agent: Iodomethane (MeI) (1.5 eq) [Alt: Dimethyl Sulfate (DMS) - see Safety]

Base: Potassium Carbonate (

), anhydrous (2.0 eq)
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Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Workflow:

Activation: Charge a round-bottom flask with 3,5-dinitrophenol and anhydrous acetone (0.5

M concentration). Add finely ground anhydrous

.

Stirring: Stir vigorously at room temperature for 30 minutes. The solution will turn

yellow/orange due to phenoxide formation.

Addition: Add Iodomethane dropwise via a syringe or addition funnel. Caution: MeI is volatile

and toxic.

Reaction: Reflux the mixture (

) for 4–6 hours. Monitor by TLC (Silica, EtOAc:Hexane 3:7).

Workup: Cool to RT. Filter off the inorganic salts (

, excess

). Evaporate the solvent in vacuo.

Purification: Dissolve the residue in

, wash with 10% NaOH (to remove unreacted phenol), then water and brine. Dry over

and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Methoxylation of 1,3,5-Trinitrobenzene (TNB)
This route utilizes the high electrophilicity of TNB to displace a nitro group.

Reagents:

Substrate: 1,3,5-Trinitrobenzene (TNB) (1.0 eq)

Nucleophile: Sodium Methoxide (NaOMe) (0.95 - 1.0 eq)
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Solvent: Anhydrous Methanol

Step-by-Step Workflow:

Preparation: Dissolve TNB in anhydrous Methanol (0.2 M). Warning: TNB is explosive. Use

blast shields.

Addition: Prepare a solution of NaOMe in MeOH. Add this slowly to the TNB solution at

. The solution will turn deep red (Meisenheimer complex formation).

Heating: Allow the mixture to warm to Room Temperature, then heat to mild reflux (

) for 30–60 minutes. The red color should fade to yellow/orange as the substitution proceeds.

Quench: Cool the mixture and pour into acidified ice water (pH ~4-5).

Isolation: Filter the precipitated solid. Wash copiously with cold water to remove nitrite salts (

).

Purification: Recrystallize from Ethanol.

Troubleshooting & Optimization Guide (Q&A)
Category 1: Yield Optimization
Q: My yield in the Phenol route (Protocol A) is stuck below 60%. What is wrong?

Moisture Contamination: The Williamson ether synthesis is sensitive to water, which solvates

the phenoxide anion and reduces its nucleophilicity. Ensure

is freshly dried and solvents are anhydrous.

Incomplete Deprotonation: 3,5-dinitrophenol (

) is acidic, but poor stirring can prevent reaction with solid carbonate. Fix: Grind

to a fine powder or switch to

(cesium effect) to enhance solubility.
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Leaving Group Loss: MeI is volatile (

). If refluxing without an efficient condenser, you may lose the reagent. Fix: Use a sealed
tube or switch to Dimethyl Sulfate (DMS) (requires stricter safety protocols).

Q: In the TNB route (Protocol B), I get a dark tar instead of a solid.

Thermal Decomposition: TNB and its intermediates are thermally sensitive. Overheating the

Meisenheimer complex leads to ring decomposition. Fix: Strictly control temperature. Do not

exceed

. Ensure dropwise addition of methoxide at low temperature (

).

Stoichiometry: Excess methoxide can lead to multiple substitutions (forming 3,5-dimethoxy-

1-nitrobenzene). Fix: Use a slight deficit of NaOMe (0.95 eq) to ensure mono-substitution.

Category 2: Purity & Impurities
Q: I see a persistent red color in my TNB reaction product.

Cause: This indicates the presence of stable Meisenheimer complexes (adducts of TNB and

MeO⁻) that did not eliminate the nitrite group.

Fix: Extend the reflux time slightly to drive the elimination step. Ensure the workup includes

an acidic wash (dilute HCl) to decompose the complex.

Q: How do I remove unreacted 3,5-dinitrophenol from my product?

Solubility Trick: 3,5-Dinitroanisole is neutral, while the phenol is acidic.

Protocol: Dissolve the crude solid in Ethyl Acetate. Wash 3x with 10% NaOH or 5%

. The phenol will deprotonate and move to the aqueous layer (turning it yellow). The organic
layer retains the pure anisole.

Category 3: Safety (Critical)
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Q: Can I scale up the TNB route to 100g?

Direct Answer:NO, unless you are in a facility rated for high explosives.

Reasoning: TNB is more sensitive than TNT. Accumulation of dry TNB or its salts presents a

severe explosion hazard.

Alternative: Use the Phenol route (Protocol A) for scale-up. It avoids the explosive precursor.

Q: What are the hazards of using Dimethyl Sulfate (DMS) instead of MeI?

DMS is a potent alkylating agent and known carcinogen. It has no odor warning.

Protocol: If using DMS, you must use a concentrated ammonia solution or NaOH to quench

all glassware and waste streams immediately after use to destroy residual DMS.

Visualized Workflow (Protocol A)
The following diagram illustrates the logical flow and critical decision points for the

recommended Phenol Methylation route.
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Caption: Optimization workflow for the synthesis of 3,5-Dinitroanisole via methylation of 3,5-

dinitrophenol, highlighting the critical purification step (NaOH wash) to remove unreacted

starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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